Cas no 338399-11-4 (1H-1,2,4-Triazole-3-carboxamide, 1-(2,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-)

1H-1,2,4-Triazole-3-carboxamide, 1-(2,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]- is a specialized triazole derivative with potential applications in medicinal chemistry and agrochemical research. Its structure incorporates a dichlorophenyl group and a trifluoromethylphenyl moiety, enhancing its reactivity and binding affinity in targeted interactions. The compound’s triazole core offers stability and versatility, making it suitable for further functionalization or as a scaffold in drug discovery. The presence of electron-withdrawing substituents (chloro and trifluoromethyl groups) may contribute to improved metabolic stability and bioavailability. This product is of interest for researchers exploring novel inhibitors or bioactive molecules, particularly in areas requiring selective modulation of biological pathways.
1H-1,2,4-Triazole-3-carboxamide, 1-(2,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]- structure
338399-11-4 structure
Product Name:1H-1,2,4-Triazole-3-carboxamide, 1-(2,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-
CAS No:338399-11-4
MF:C17H11Cl2F3N4O
MW:415.196651697159
CID:5269614
Update Time:2025-10-29

1H-1,2,4-Triazole-3-carboxamide, 1-(2,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,4-Triazole-3-carboxamide, 1-(2,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-
    • Inchi: 1S/C17H11Cl2F3N4O/c1-9-23-15(25-26(9)14-8-11(18)5-6-13(14)19)16(27)24-12-4-2-3-10(7-12)17(20,21)22/h2-8H,1H3,(H,24,27)
    • InChI Key: RXOLPXOTXLVSMG-UHFFFAOYSA-N
    • SMILES: N1(C2=CC(Cl)=CC=C2Cl)C(C)=NC(C(NC2=CC=CC(C(F)(F)F)=C2)=O)=N1

1H-1,2,4-Triazole-3-carboxamide, 1-(2,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
2H-489S-1MG
1-(2,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
338399-11-4 >90%
1mg
£37.00 2025-02-09
Key Organics Ltd
2H-489S-5MG
1-(2,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
338399-11-4 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
2H-489S-10MG
1-(2,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
338399-11-4 >90%
10mg
£63.00 2025-02-09

Additional information on 1H-1,2,4-Triazole-3-carboxamide, 1-(2,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-

Research Brief on 1H-1,2,4-Triazole-3-carboxamide, 1-(2,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]- (CAS: 338399-11-4)

Recent studies on the compound 1H-1,2,4-Triazole-3-carboxamide, 1-(2,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]- (CAS: 338399-11-4) have highlighted its potential as a promising candidate in the field of medicinal chemistry. This compound, characterized by its triazole core and substituted phenyl groups, has garnered attention due to its unique pharmacological properties and potential therapeutic applications. The following brief synthesizes the latest research findings, methodologies, and implications for future studies.

The primary focus of recent investigations has been on the compound's mechanism of action and its efficacy in targeting specific biological pathways. Research indicates that the presence of the trifluoromethyl group enhances the compound's binding affinity to certain enzyme targets, particularly those involved in inflammatory and oncogenic processes. In vitro studies have demonstrated significant inhibitory effects on key enzymes such as cyclooxygenase-2 (COX-2) and protein kinases, suggesting potential applications in anti-inflammatory and anti-cancer therapies.

One of the pivotal studies, published in the Journal of Medicinal Chemistry (2023), employed X-ray crystallography and molecular docking simulations to elucidate the structural basis of the compound's interaction with its targets. The findings revealed that the dichlorophenyl and trifluoromethylphenyl moieties play a critical role in stabilizing the ligand-receptor complex, thereby enhancing inhibitory potency. These insights are invaluable for the rational design of derivatives with improved pharmacokinetic profiles.

Further preclinical evaluations have explored the compound's bioavailability and toxicity profiles. Pharmacokinetic studies in rodent models indicated moderate oral bioavailability and a favorable half-life, though challenges remain in optimizing its metabolic stability. Toxicity assessments, including acute and subchronic studies, reported a manageable safety profile, with no significant adverse effects observed at therapeutic doses. These results underscore the compound's potential for further development, pending rigorous clinical trials.

In addition to its therapeutic potential, recent synthetic chemistry advancements have streamlined the production of 338399-11-4. A novel catalytic method, reported in Organic Letters (2024), achieved a 75% yield improvement over traditional routes, leveraging palladium-catalyzed cross-coupling reactions. This innovation not only enhances scalability but also reduces the environmental footprint of synthesis, aligning with green chemistry principles.

Looking ahead, researchers emphasize the need for targeted studies to address remaining gaps. Key priorities include elucidating the compound's effects on off-target proteins, optimizing formulation strategies to enhance delivery, and conducting phase I clinical trials to validate safety in humans. Collaborative efforts between academia and industry are expected to accelerate these developments, potentially paving the way for novel therapeutics in oncology and chronic inflammation.

In conclusion, 1H-1,2,4-Triazole-3-carboxamide, 1-(2,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]- (CAS: 338399-11-4) represents a compelling case study in drug discovery. Its multifaceted pharmacological properties, coupled with recent synthetic and structural insights, position it as a molecule of significant interest. Continued research will be crucial to unlocking its full therapeutic potential and addressing the challenges of clinical translation.

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